molecular formula C21H16ClN5O2S B2828468 N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-34-3

N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2828468
CAS RN: 852373-34-3
M. Wt: 437.9
InChI Key: ZAENRWHGBAEBHM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolopyridazine ring, which is a type of heterocyclic compound often found in pharmaceuticals . The molecule also has an acetylphenyl group and a chlorophenyl group, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The triazolopyridazine ring, in particular, would contribute to the rigidity of the molecule, potentially affecting its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing various heterocyclic compounds, including triazolo[4,3-b]pyridazin derivatives, which are of interest due to their potential biological activities. For example, a study by Flefel et al. (2018) describes the synthesis of novel pyridine and fused pyridine derivatives starting from a specific hydrazinyl pyridine carbo nitrile compound. This process involved treatment with different reactants to yield triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, which were then evaluated for antimicrobial and antioxidant activity (Flefel et al., 2018).

Biological Activities and Potential Applications

Several studies have focused on the biological activities of compounds related to N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, highlighting their potential as therapeutic agents:

  • Antimicrobial Activity: Research has shown that some derivatives exhibit pronounced antimicrobial properties. For instance, Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives and evaluated their antimicrobial efficacy, finding significant activity against various microbial strains (Bhuiyan et al., 2006).

  • Anticancer Activity: Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems for their antitumor activity. Two compounds demonstrated considerable anticancer activity against select cancer cell lines, underscoring the potential of such derivatives in cancer treatment (Yurttaş et al., 2015).

  • Antioxidant and Anti-inflammatory Activities: The synthesis of acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines has been explored, with compounds exhibiting significant anti-inflammatory, antioxidant, and antimicrobial activities, suggesting their potential for therapeutic applications (El-Gazzar et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential pharmacological activity, given the presence of the triazolopyridazine ring . Additionally, studies could be conducted to optimize its synthesis process and investigate its physical and chemical properties in more detail.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S/c1-13(28)14-4-8-17(9-5-14)23-19(29)12-30-20-11-10-18-24-25-21(27(18)26-20)15-2-6-16(22)7-3-15/h2-11H,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAENRWHGBAEBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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